molecular formula C3H9ClN2O3S2 B6600470 S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide CAS No. 2649074-42-8

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide

Cat. No.: B6600470
CAS No.: 2649074-42-8
M. Wt: 220.7 g/mol
InChI Key: GESRNTAWKDWQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide is a chemical compound with the molecular formula CClNO3S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of both chlorosulfonyl and imino groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide typically involves the reaction of chlorosulfonyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure safety .

Chemical Reactions Analysis

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and imino derivatives.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs, especially those targeting specific enzymes and receptors.

    Industry: This compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide can be compared with other similar compounds such as chlorosulfonyl isocyanate and sulfuryl chloride isocyanate. These compounds share similar reactivity patterns due to the presence of the chlorosulfonyl group. this compound is unique in its ability to form imino derivatives, which makes it particularly useful in certain synthetic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClN2O3S2/c1-6(2)10(3,7)5-11(4,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESRNTAWKDWQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NS(=O)(=O)Cl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.